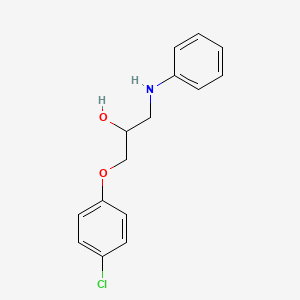

1-Anilino-3-(4-chlorophenoxy)propan-2-ol

Description

Structure

3D Structure

Properties

CAS No. |

39735-88-1 |

|---|---|

Molecular Formula |

C15H16ClNO2 |

Molecular Weight |

277.74 g/mol |

IUPAC Name |

1-anilino-3-(4-chlorophenoxy)propan-2-ol |

InChI |

InChI=1S/C15H16ClNO2/c16-12-6-8-15(9-7-12)19-11-14(18)10-17-13-4-2-1-3-5-13/h1-9,14,17-18H,10-11H2 |

InChI Key |

SBGNJMTZRNVDLY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)NCC(COC2=CC=C(C=C2)Cl)O |

Origin of Product |

United States |

Synthetic Methodologies for 1 Anilino 3 4 Chlorophenoxy Propan 2 Ol and Analogues

Established Synthetic Pathways

The synthesis of 1-Anilino-3-(4-chlorophenoxy)propan-2-ol and similar compounds is primarily achieved through well-established, robust chemical reactions. These pathways are designed for efficiency and scalability, often beginning with readily available and cost-effective starting materials.

Multi-Step Strategies from Epichlorohydrin Precursors

A common and versatile approach for synthesizing this compound involves a multi-step sequence starting from epichlorohydrin. This method is advantageous as it allows for the systematic introduction of the aryloxy and amino functionalities.

The general strategy unfolds in two primary stages:

Formation of an Aryloxy Epoxide Intermediate: The synthesis is typically initiated by the reaction of 4-chlorophenol with epichlorohydrin. This reaction is often conducted under basic conditions, where the phenoxide ion, generated by a base such as sodium hydroxide, acts as a nucleophile. It attacks the least sterically hindered carbon of the epichlorohydrin, displacing the chloride ion and forming the epoxide intermediate, 1-(4-chlorophenoxy)-2,3-epoxypropane. This initial step is a classic example of a Williamson ether synthesis followed by intramolecular ring closure to form the epoxide.

Aminolysis of the Epoxide: The resulting 1-(4-chlorophenoxy)-2,3-epoxypropane is then subjected to a ring-opening reaction with aniline (B41778). The nitrogen atom of the aniline attacks one of the carbon atoms of the epoxide ring, leading to the formation of the desired β-amino alcohol. This step is crucial as it establishes the final this compound structure. The regioselectivity of this step is a key consideration.

This multi-step approach is widely used for preparing libraries of related compounds by varying the starting phenol (B47542) and amine. For instance, (R)- and (S)-1-chloro-3-(1-naphthyloxy)-2-propanol are key intermediates for beta-adrenergic blocking agents and are synthesized from 1-naphthol and epichlorohydrin nih.gov.

Epoxy Ring-Opening Reactions with Anilines

The nucleophilic ring-opening of epoxides is a fundamental and extensively studied method for the synthesis of β-amino alcohols. This reaction, often referred to as aminolysis, involves the attack of an amine on one of the electrophilic carbon atoms of the epoxide ring.

In the synthesis of this compound, the reaction between 1-(4-chlorophenoxy)-2,3-epoxypropane and aniline is a critical step. The reaction's outcome is governed by the reaction conditions and the nature of the reactants. jsynthchem.com

Regioselectivity: For unsymmetrical epoxides like 1-(4-chlorophenoxy)-2,3-epoxypropane, the aniline can attack either the terminal (C3) or the internal (C2) carbon of the epoxide ring. Under neutral or basic conditions, the reaction typically proceeds via an SN2 mechanism, where the nucleophilic amine attacks the less sterically hindered carbon atom. This leads to the preferential formation of the desired this compound. In acidic conditions, the reaction can become less regioselective as the mechanism may gain some SN1 character.

Stereoselectivity: The ring-opening reaction is generally stereospecific. The nucleophilic attack occurs from the backside of the carbon-oxygen bond, resulting in an inversion of configuration at the center of attack. This anti-stereoselectivity is a hallmark of the SN2 reaction. organic-chemistry.org

The reactivity of the amine plays a significant role; for example, aniline shows better reactivity than N-methylaniline due to less steric hindrance. mdpi.com Furthermore, electron-donating groups on the aniline can increase its nucleophilicity and improve reaction yields, while electron-withdrawing groups can have the opposite effect. mdpi.com Various catalysts can be employed to enhance the rate and selectivity of this reaction. researchgate.net

Ring Closure Mechanisms in Propan-2-ol Derivative Synthesis

While the final product is an acyclic amino alcohol, ring-closure mechanisms are integral to the synthesis, particularly in the formation of the key epoxide intermediate. The synthesis of 1-(4-chlorophenoxy)-2,3-epoxypropane from 4-chlorophenol and epichlorohydrin involves an essential intramolecular cyclization step.

The reaction proceeds as follows:

The phenoxide ion, formed from 4-chlorophenol and a base, attacks the primary carbon of epichlorohydrin, displacing the chloride and forming a chlorohydrin intermediate.

Under the basic reaction conditions, the hydroxyl group of the chlorohydrin is deprotonated.

The resulting alkoxide then undergoes an intramolecular SN2 reaction, attacking the carbon atom bearing the chlorine and displacing the chloride ion to form the stable three-membered epoxide ring. This intramolecular Williamson ether synthesis is a highly efficient method for creating the oxirane ring.

This ring-formation step is critical as the resulting epoxide is the activated electrophile that subsequently reacts with aniline in the ring-opening step to yield the final propan-2-ol derivative.

Catalytic Methodologies (e.g., Ca(OTf)₂ Catalysis)

To improve the efficiency and mildness of the epoxy ring-opening reaction, various catalysts have been developed. Traditional methods often require high temperatures, which can be unsuitable for sensitive functional groups. chem-soc.siresearchgate.net Lewis acid catalysts are particularly effective in activating the epoxide ring towards nucleophilic attack.

Calcium trifluoromethanesulfonate (Ca(OTf)₂), also known as calcium triflate, has emerged as a highly efficient, inexpensive, and accessible catalyst for the aminolysis of epoxides. organic-chemistry.orgsigmaaldrich.com

Mechanism of Action: Ca(OTf)₂ acts as a Lewis acid, coordinating to the oxygen atom of the epoxide ring. This coordination polarizes the C-O bonds, making the carbon atoms more electrophilic and thus more susceptible to nucleophilic attack by the amine.

Advantages: This catalytic method allows the reaction to proceed under mild conditions, often at room temperature, leading to high yields and excellent regio- and stereoselectivity. organic-chemistry.org It is effective for a wide range of epoxides and amines, including anilines. organic-chemistry.orgchem-soc.si The catalyst can often be used in small quantities and sometimes under solvent-free conditions, enhancing the green credentials of the synthesis. chem-soc.siresearchgate.net

The table below summarizes the results of Ca(OTf)₂-catalyzed aminolysis for various epoxides and amines, demonstrating the versatility of this method.

| Epoxide | Amine | Catalyst Loading (mol%) | Time (h) | Yield (%) |

| Styrene oxide | Aniline | 10 | 10 | 96 |

| Cyclohexene oxide | Aniline | 10 | 12 | 93 |

| Propylene oxide | Benzylamine | 10 | 2 | 97 |

| 1,2-Epoxydecane | Aniline | 10 | 14 | 91 |

This table is illustrative of typical results found in the literature for Ca(OTf)₂-catalyzed reactions and is not specific to the exact synthesis of this compound.

Other Lewis acids such as those based on Zinc, Zirconium, and Vanadium have also been shown to effectively catalyze the ring-opening of epoxides with anilines. researchgate.net

Stereoselective Synthesis and Chiral Resolution

The central carbon atom bearing the hydroxyl group in this compound is a stereocenter. Therefore, the compound can exist as a pair of enantiomers. The biological activity of such molecules is often highly dependent on their stereochemistry, making the development of stereoselective synthetic methods a critical area of research.

Enantioselective Synthesis via Chiral Catalysis (e.g., Co(III) Salen Complexes)

Enantioselective synthesis aims to produce a single enantiomer of a chiral molecule. A powerful strategy to achieve this is through the use of chiral catalysts that can differentiate between the two enantiotopic faces of a prochiral substrate or the two enantiomers of a racemic starting material.

For the synthesis of chiral β-amino alcohols, the asymmetric ring-opening (ARO) of epoxides using chiral catalysts is a prominent method. Chiral Salen (salicylidene-ethylenediamine) complexes of various metals have proven to be particularly effective.

Co(III) Salen Complexes: Chiral Co(III)-Salen complexes have been utilized for the stereoselective recognition and kinetic resolution of amino alcohols. researchgate.net In the context of synthesis, these complexes can catalyze the hydrolytic kinetic resolution (HKR) of terminal epoxides. While this doesn't directly involve the amine addition, it provides a route to enantiopure epoxides, which can then be reacted with an amine in a subsequent step to yield an enantiopure β-amino alcohol. The catalyst selectively hydrolyzes one enantiomer of the racemic epoxide, leaving the other enantiomer unreacted and in high enantiomeric excess.

More direct approaches involve the enantioselective addition of nucleophiles to meso-epoxides. For instance, chiral Fe(III) complexes have been used for the asymmetric desymmetrization of meso-epoxides with anilines, affording enantiopure β-amino alcohols with high enantioselectivity (up to 99%) and yield. rsc.org

The table below presents representative data on the enantioselective synthesis of β-amino alcohols, highlighting the effectiveness of chiral catalysts.

| Epoxide | Nucleophile | Catalyst System | Enantiomeric Excess (ee%) |

| Cyclohexene oxide | Aniline | Chiral Fe(III)-Ligand Complex | 99 |

| Cyclopentene oxide | p-Toluidine | Chiral Fe(III)-Ligand Complex | 97 |

| Styrene oxide | Phenol | Chiral Cr(III) Salen Complex | 98 |

| Propylene oxide | TMSN₃ | Chiral Cr(III) Salen Complex | 97 |

This table illustrates the high levels of enantioselectivity achievable with modern catalytic systems in the synthesis of chiral β-amino alcohols.

Other advanced methods, such as enantioselective radical C-H amination, are also being developed to streamline access to chiral β-amino alcohols from simple alcohol precursors, bypassing the need for pre-functionalized epoxides. nih.govresearchgate.net

Preparation of Specific Enantiomers (e.g., (R)- and (S)-Configurations)

The biological activity of aryloxypropanolamine compounds is often stereospecific, making the synthesis of individual enantiomers crucial. researchgate.netnih.gov Several strategies are employed to obtain the (R)- and (S)-configurations of this compound.

Chiral Resolution: A common method involves the preparation of the racemic mixture followed by separation of the enantiomers. High-performance liquid chromatography (HPLC) using chiral stationary phases, such as those based on amylase tris(3,5-dimethylphenylcarbamate) or teicoplanin, has been successfully used to resolve the enantiomers of aryloxyaminopropanol derivatives. researchgate.net This method allows for the isolation of enantiopure compounds from a diastereomeric mixture formed with a chiral auxiliary. tcichemicals.com

Asymmetric Synthesis from Chiral Precursors: A powerful strategy involves using a "chiral pool" approach, starting from readily available chiral molecules. nih.govnih.gov For instance, enantiomerically pure (R)- or (S)-epichlorohydrin can be reacted with 4-chlorophenol to form the corresponding chiral epoxide, (R)- or (S)-1-(4-chlorophenoxy)-2,3-epoxypropane. Subsequent ring-opening with aniline yields the desired enantiomer of the final product.

Catalytic Asymmetric Synthesis: The development of chiral catalysts allows for the direct asymmetric synthesis from achiral precursors. Asymmetric ring-opening (ARO) of meso-epoxides or the kinetic resolution of racemic epoxides using chiral catalysts can produce β-amino alcohols with high enantioselectivity. organic-chemistry.org Chiral sulfinamide-based organocatalysts and scandium complexes with chiral bipyridine ligands have been shown to be effective for the ARO of epoxides with anilines. organic-chemistry.org Another advanced method is the enantioselective radical C–H amination of alcohols, which can create the chiral β-amino alcohol structure directly, bypassing the need for chiral precursors. nih.gov

Optimization of Enantiomeric Excess in Chiral Syntheses

Achieving a high enantiomeric excess (ee) is a primary goal in chiral synthesis. Optimization is typically achieved by systematically varying reaction parameters.

Catalyst and Ligand Screening: In catalytic asymmetric synthesis, the choice of the metal catalyst and the chiral ligand is paramount. For example, different chiral ligands can be screened in combination with a metal catalyst like scandium triflate to find the optimal pairing that maximizes enantioselectivity in the epoxide ring-opening reaction. organic-chemistry.org

Solvent and Temperature Effects: The reaction solvent and temperature can significantly influence the stereochemical outcome. A study on the synthesis of β-amino alcohols found that polar mixed solvent systems can promote high yields and regioselectivity even without a catalyst. organic-chemistry.org Optimizing the temperature can enhance the kinetic differences between the pathways leading to the two enantiomers, thereby increasing the ee.

Chiral Auxiliaries: The use of a chiral auxiliary, a stereogenic group temporarily incorporated into the substrate, can effectively control the stereochemical outcome of a reaction. wikipedia.org After the desired stereocenter is set, the auxiliary is removed. The structure of the auxiliary can be modified to improve the diastereomeric ratio of the products, which directly translates to the enantiomeric excess of the final compound after cleavage of the auxiliary. nih.govwikipedia.org

The table below summarizes various approaches to chiral synthesis of β-amino alcohols, which are applicable to the target compound.

| Method | Key Reagents/Catalysts | Typical Outcome | Reference |

|---|---|---|---|

| Asymmetric Ring-Opening | Sc(OSO3C12H25)3, chiral bipyridine ligand | High yields, excellent enantioselectivities | organic-chemistry.org |

| Organocatalytic Ring-Opening | Chiral sulfinamide catalyst | High yields, excellent enantioselectivity at room temperature | organic-chemistry.org |

| Chiral Resolution | Chiral stationary phase HPLC (e.g., Chiralpak AD) | Separation of enantiomers from racemic mixture | researchgate.net |

| Radical C-H Amination | Chiral Cu catalyst, Ir photocatalyst | Enables access to chiral β-amino alcohols from alcohols | nih.gov |

Derivatization Strategies for Structural Modification

Structural modification of the this compound scaffold is essential for exploring structure-activity relationships (SAR) and developing new compounds with tailored properties. mdpi.comfrontiersin.org

Synthesis of Substituted N-Alkyl-N-phenylaminopropanol Derivatives

Modification of the secondary amine is a common derivatization strategy. N-alkylation can be achieved through various synthetic methods.

Reductive Amination: Reaction of the parent amine with an aldehyde or ketone in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) can introduce a variety of alkyl groups onto the nitrogen atom.

Direct Alkylation: Reaction with alkyl halides (e.g., alkyl iodides or bromides) in the presence of a base can also be used to synthesize N-alkyl and N,N-dialkyl derivatives. nih.govnih.gov A practical synthesis of N-alkyl prodrug derivatives has been reported via alkylation with N-alkyl-N-alkyloxycarbonylaminomethyl chlorides. researchgate.net Novel hydroxylamine-derived aminating reagents have also been designed for installing medicinally relevant amine groups. chemrxiv.org

Introduction of Diverse Chemical Moieties for Scaffold Variation

Varying the chemical moieties on the aromatic rings or the propanol (B110389) backbone allows for the creation of a diverse library of analogues. nih.gov

Aromatic Substitution: Starting from different substituted anilines or phenols allows for the introduction of a wide range of functional groups (e.g., methyl, fluoro, nitro) onto the phenyl and phenoxy rings. nih.govsynhet.com For example, reacting substituted anilines with 1-(4-chlorophenoxy)-2,3-epoxypropane generates a series of analogues with varied substitution patterns on the anilino ring.

Backbone Modification: While less common for this specific scaffold, modifications to the propanol backbone, such as introducing substituents at the C1 or C3 positions, can be explored. This could be achieved by starting with more complex, substituted epoxides.

The table below shows examples of structural modifications applied to the general aryloxypropanolamine scaffold.

| Modification Site | Strategy | Example of Moiety Introduced | Reference |

|---|---|---|---|

| Nitrogen Atom | N-Alkylation | Butyl, Propyl, Aminophenylethyl | nih.gov |

| Anilino Phenyl Ring | Use of Substituted Aniline | Fluoro, Nitro groups | nih.gov |

| Phenoxy Phenyl Ring | Use of Substituted Phenol | Alkyl, Halogen groups | nih.govgoogle.com |

| Propanol Backbone | Use of Substituted Epoxide | Cyclohexyl, t-butyl groups | researchgate.net |

Multi-Component Reactions (MCRs) for Library Generation

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product containing parts of all starting materials, are highly efficient tools for generating libraries of structurally diverse compounds. nih.gov While a specific MCR for this compound is not detailed, the principles can be applied to create analogues. For instance, a three-component reaction involving an aryne, an amine, and CO2 can produce ortho-substituted benzoic acids, showcasing how MCRs can rapidly build complexity. mdpi.com An MCR approach to β-amino alcohol derivatives could involve the reaction of an epoxide, an amine, and another reactive component in a one-pot synthesis, offering a streamlined route to novel analogues. gaylordchemical.comresearchgate.net

Reaction Kinetics and Mechanisms in Synthetic Pathways

The primary synthetic route to this compound involves the nucleophilic ring-opening of an epoxide, typically 1-(4-chlorophenoxy)-2,3-epoxypropane, by aniline. The kinetics and mechanism of this reaction are influenced by reaction conditions, particularly the presence and nature of a catalyst.

Reaction Mechanism (SN1 vs. SN2): The ring-opening of epoxides can proceed through either an SN1 or SN2 mechanism, or a hybrid of the two. researchgate.netlumenlearning.com

Under neutral or basic conditions: The reaction generally follows an SN2 pathway. The amine nucleophile attacks one of the electrophilic carbons of the epoxide ring. lumenlearning.com Due to steric hindrance, the attack preferentially occurs at the less substituted carbon atom. This backside attack results in an inversion of stereochemistry at the reaction center. lumenlearning.com

Under acidic conditions: The epoxide oxygen is first protonated, making it a better leaving group and activating the ring toward nucleophilic attack. lumenlearning.comuni.edu The reaction can take on more SN1 character, with the nucleophile attacking the more substituted carbon, which can better stabilize the partial positive charge that develops in the transition state. researchgate.netlumenlearning.com

Catalysis: While the reaction can proceed without a catalyst, various catalysts are often employed to improve the rate and selectivity. organic-chemistry.org

Lewis Acids: Catalysts like zinc(II) perchlorate, iridium trichloride, and silica-bonded S-sulfonic acid can activate the epoxide by coordinating to the oxygen atom, making the ring more susceptible to nucleophilic attack. scielo.org.mxorganic-chemistry.org

Brønsted Acids: Protic acids can catalyze the reaction by protonating the epoxide oxygen. uni.edu However, care must be taken as acidic conditions can also lead to side reactions.

Enzymatic Catalysis: Lipases have been shown to catalyze the ring-opening of epoxides with amines, offering a green and potentially stereoselective alternative. mdpi.com

Reaction Kinetics: The rate of the reaction is dependent on the concentration of the reactants and the catalyst. An induction period is sometimes observed, which may be related to the slow, uncatalyzed formation of an initial amount of product that then generates a catalytic species (autocatalysis). uni.eduresearchgate.net The reaction rate is also influenced by the solvent polarity and temperature. dntb.gov.ua Generally, the reaction is faster at higher temperatures, and the choice of solvent can affect the nucleophilicity of the amine and the stability of charged intermediates or transition states.

Green Chemistry Principles in Propan-2-ol Derivative Synthesis

The application of green chemistry principles to the synthesis of propan-2-ol derivatives, such as this compound, is a critical aspect of modern pharmaceutical and chemical manufacturing. These principles aim to reduce the environmental footprint of chemical processes by minimizing waste, using less hazardous chemicals, and improving energy efficiency.

A primary focus of green chemistry is the use of environmentally benign solvents or the elimination of solvents altogether. In the context of β-amino alcohol synthesis, which is a key step in producing aryloxy propanolamines, researchers have explored solvent-free conditions. For instance, the ring-opening of epoxides with amines has been successfully carried out without a solvent, often with the aid of a catalyst. One study demonstrated the synthesis of β-amino alcohols by reacting epoxides and amines using cyanuric chloride as a catalyst under solvent-free and mild conditions, resulting in high yields and regioselectivity. tandfonline.com Another approach involves using acetic acid to mediate the ring-opening of epoxides with amines in a metal- and solvent-free reaction, which also provides high yields of β-amino alcohols. researchgate.net

The use of greener, renewable solvents is another cornerstone of this approach. Glycerol, a bio-renewable and eco-friendly molecule, has been utilized as a recyclable solvent and promoter for the synthesis of aryloxy propanolamines. researchgate.net This method offers mild reaction conditions, broad substrate scope, and good to excellent yields without the need for column purification. researchgate.net Water is also considered an ideal green solvent due to its abundance and low toxicity. The aminolysis of epoxides has been achieved in water without any catalyst, providing excellent yields and high selectivity. organic-chemistry.org

Catalysis plays a pivotal role in green synthetic methodologies. The use of catalysts, especially those that are recyclable and non-toxic, is preferred over stoichiometric reagents to minimize waste. organic-chemistry.org For the synthesis of β-amino alcohols, various catalysts have been employed, including zinc(II) perchlorate hexahydrate, which efficiently catalyzes the opening of epoxides by amines under solvent-free conditions. organic-chemistry.org Heterogeneous catalysts, such as sulfated zirconia, have also been shown to be effective for the ring-opening of epoxides with aromatic amines under solvent-free conditions, with the advantage of being easily separable and reusable.

Biocatalysis, the use of enzymes to catalyze chemical reactions, represents a significant advancement in green chemistry. Enzymes operate under mild conditions and exhibit high chemo-, regio-, and stereoselectivity, often eliminating the need for protecting groups and reducing the number of synthetic steps. nih.gov In the synthesis of chiral amino alcohols, biocatalysis has been employed to achieve high enantioselectivity. nih.govjove.com For example, engineered amine dehydrogenases have been used for the asymmetric reductive amination of α-hydroxy ketones to produce chiral amino alcohols. frontiersin.org Lipases are another class of enzymes used in the kinetic resolution of racemic mixtures to obtain enantiomerically pure compounds. nih.gov

The principles of atom economy, which advocate for maximizing the incorporation of all materials used in the process into the final product, and reducing derivatization are also central to green synthesis design. researchgate.net By designing more direct and efficient synthetic routes, the number of steps is reduced, which in turn minimizes waste and energy consumption.

Interactive Data Table: Green Chemistry Approaches in β-Amino Alcohol Synthesis

| Catalyst/Solvent System | Substrates | Key Green Features | Yield (%) | Reference |

| Cyanuric Chloride | Epoxides, Amines | Solvent-free, mild conditions | High | tandfonline.com |

| Acetic Acid | Epoxides, Amines | Metal- and solvent-free | 93-98 | researchgate.net |

| Glycerol | Aryl ethers, Amines | Bio-renewable solvent, recyclable | Good to Excellent | researchgate.net |

| Water | Epoxides, Amines | Catalyst-free, green solvent | Excellent | organic-chemistry.org |

| Zinc(II) Perchlorate | Epoxides, Amines | Solvent-free, efficient catalyst | High | organic-chemistry.org |

| Sulfated Zirconia | Epoxides, Aromatic Amines | Heterogeneous catalyst, solvent-free | High | |

| Engineered Amine Dehydrogenase | α-Hydroxy Ketones | Biocatalysis, high enantioselectivity | High | frontiersin.org |

Structural Characterization and Spectroscopic Analysis of 1 Anilino 3 4 Chlorophenoxy Propan 2 Ol

Advanced Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental to elucidating the structure and electronic properties of molecules. For 1-Anilino-3-(4-chlorophenoxy)propan-2-ol, a combination of NMR, IR, UV-Vis, and mass spectrometry techniques would be employed to provide a comprehensive characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

¹H NMR: The proton NMR spectrum of this compound would exhibit distinct signals corresponding to the different proton environments. The aromatic protons of the anilino and chlorophenoxy groups would appear in the downfield region, typically between δ 6.5 and 7.5 ppm. The protons of the propan-2-ol backbone, including the methine (CH-OH) and methylene (B1212753) (CH₂) groups, would resonate in the mid-field region, likely between δ 3.0 and 4.5 ppm. The hydroxyl (-OH) and amine (-NH-) protons would present as broad singlets, with their chemical shifts being sensitive to solvent and concentration.

¹³C NMR: The carbon-13 NMR spectrum would complement the ¹H NMR data by providing information on the carbon skeleton. Aromatic carbons would generate signals in the δ 110-160 ppm range. The carbons of the propan-2-ol chain, specifically the carbon bearing the hydroxyl group (C-OH) and the adjacent methylene carbons, would be expected to appear in the δ 40-80 ppm region.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |

|---|---|---|

| Aromatic CH (Anilino) | 6.6 - 7.2 | 113 - 130 |

| Aromatic C-N (Anilino) | - | 145 - 150 |

| Aromatic CH (Chlorophenoxy) | 6.8 - 7.3 | 115 - 130 |

| Aromatic C-O (Chlorophenoxy) | - | 155 - 160 |

| Aromatic C-Cl (Chlorophenoxy) | - | 125 - 135 |

| CH-OH | ~4.0 | ~70 |

| CH₂-N | ~3.2 | ~50 |

| CH₂-O | ~4.1 | ~70 |

| NH | Variable (broad) | - |

Infrared (IR) Spectroscopy

IR spectroscopy is utilized to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. The IR spectrum of this compound would be expected to show a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H and N-H stretching vibrations. C-H stretching vibrations of the aromatic rings would appear around 3000-3100 cm⁻¹, while the aliphatic C-H stretches would be observed in the 2850-2960 cm⁻¹ range. The C=C stretching of the aromatic rings would give rise to peaks between 1450 and 1600 cm⁻¹. The C-O ether linkage would likely show a strong absorption band around 1240 cm⁻¹, and the C-Cl bond would exhibit a characteristic absorption in the fingerprint region, typically between 600 and 800 cm⁻¹.

Table 2: Predicted IR Absorption Frequencies for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) |

|---|---|

| O-H Stretch | 3200 - 3600 (broad) |

| N-H Stretch | 3300 - 3500 |

| Aromatic C-H Stretch | 3000 - 3100 |

| Aliphatic C-H Stretch | 2850 - 2960 |

| Aromatic C=C Stretch | 1450 - 1600 |

| C-O Ether Stretch | ~1240 |

Ultraviolet-Visible (UV-Vis) Absorption and Fluorescence Emission Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The presence of two aromatic rings, the aniline (B41778) and the chlorophenoxy moieties, would result in characteristic absorption bands in the UV region. Typically, π → π* transitions in these aromatic systems would lead to strong absorptions at wavelengths below 300 nm. The presence of heteroatoms with lone pairs (N and O) could also give rise to n → π* transitions, which are generally weaker and may appear at longer wavelengths.

Fluorescence emission spectroscopy would reveal the compound's ability to emit light after being excited by UV radiation. The emission spectrum would be red-shifted compared to the absorption spectrum (Stokes shift), and the intensity and wavelength of maximum emission would be dependent on the molecular structure and the solvent environment.

Mass Spectrometry (MS) and Hyphenated Techniques (e.g., GC-MS, LC-MS, EI-MS)

Mass spectrometry is a destructive technique that provides information about the molecular weight and fragmentation pattern of a compound. In Electron Ionization Mass Spectrometry (EI-MS), the molecular ion peak (M⁺) would be observed, confirming the molecular weight of this compound. The fragmentation pattern would be complex due to the multiple functional groups. Common fragmentation pathways would likely involve cleavage of the C-C bonds in the propanol (B110389) chain, loss of water from the alcohol, and fragmentation of the aniline and chlorophenoxy rings. Hyphenated techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) would be crucial for the separation and identification of the compound from a mixture.

Table 3: Predicted Key Mass Spectrometry Fragments for this compound

| Fragment | Predicted m/z | Possible Identity |

|---|---|---|

| [M]⁺ | 293/295 | Molecular Ion (with ³⁵Cl/³⁷Cl isotopes) |

| [M - H₂O]⁺ | 275/277 | Loss of water |

| C₇H₈N⁺ | 106 | Anilino fragment |

| C₆H₄ClO⁺ | 127/129 | Chlorophenoxy fragment |

| C₉H₁₀NO⁺ | 150 | Anilino-propanol fragment |

Solid-State Structural Analysis

While spectroscopic techniques provide valuable information about the connectivity and electronic structure of a molecule, solid-state analysis is necessary to determine its three-dimensional arrangement in the crystalline state.

Single Crystal X-ray Diffraction (XRD) Studies

Single crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of a crystalline compound. If suitable crystals of this compound could be grown, XRD analysis would provide a wealth of information, including:

Crystal System and Space Group: Describing the symmetry of the crystal lattice.

Unit Cell Dimensions: The lengths of the sides (a, b, c) and the angles (α, β, γ) of the unit cell.

Atomic Coordinates: The precise position of each atom within the unit cell.

Bond Lengths and Angles: Accurate measurements of the distances between atoms and the angles between bonds.

Intermolecular Interactions: Identification of hydrogen bonds, van der Waals forces, and π-π stacking interactions that stabilize the crystal packing.

This detailed structural information is invaluable for understanding the compound's physical properties and its potential interactions with other molecules.

Elucidation of Crystal Systems and Space Groups

While specific crystallographic data for this compound is not widely published, studies on analogous compounds provide valuable insights. For instance, the related compound 3-Anilino-1-(isopropylamino)propan-2-ol has been reported to crystallize in a specific crystal system and space group. nih.govnih.gov This information is crucial for determining the symmetry and packing of the molecules in the solid state. The determination of the crystal system and space group is a critical first step in a full structural analysis, as it defines the unit cell parameters and the symmetry operations that relate the molecules within the crystal lattice.

Analysis of Intermolecular and Intramolecular Interactions

The crystal packing of aryloxypropanolamine derivatives is significantly influenced by a network of intermolecular and intramolecular interactions. In similar structures, hydrogen bonding is a predominant force, with the hydroxyl and amine groups acting as hydrogen bond donors and the oxygen and nitrogen atoms as acceptors. nih.govnih.gov Specifically, O—H···N and N—H···O hydrogen bonds can link molecules into chains or more complex three-dimensional networks.

Beyond classical hydrogen bonding, other weak interactions such as C-H···π interactions can also play a role in stabilizing the crystal structure. These interactions involve the hydrogen atoms of the alkyl chain or aromatic rings interacting with the π-electron clouds of the phenyl and chlorophenoxy rings. A thorough analysis of these interactions provides a deeper understanding of the forces governing the supramolecular assembly of this compound.

Polymorphism and Disorder in Crystal Structures

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a critical consideration in the study of pharmaceutical compounds as different polymorphs can exhibit varying physical properties. While there is no specific literature detailing the polymorphism of this compound, it is a phenomenon that should be considered in its solid-state characterization. The presence of conformational flexibility in the propanolamine (B44665) linker could potentially lead to the formation of different crystalline arrangements under varying crystallization conditions.

Disorder within a crystal structure, where atoms or groups of atoms occupy multiple positions, can also occur. This can be static or dynamic in nature and can affect the interpretation of crystallographic data. Careful refinement of the crystal structure is necessary to model any disorder accurately.

Computational Chemistry and Molecular Modeling of 1 Anilino 3 4 Chlorophenoxy Propan 2 Ol

Quantum Chemical Calculations (e.g., DFT, TD-DFT/PCM)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in predicting the properties of molecular systems. For a molecule like 1-Anilino-3-(4-chlorophenoxy)propan-2-ol, DFT methods can accurately model its behavior. Time-Dependent DFT (TD-DFT) is often employed to study excited states and electronic spectra, while the Polarizable Continuum Model (PCM) can be used to simulate the effects of a solvent on the molecule's properties. researchgate.net

The first step in computational analysis is the optimization of the molecular geometry to find the most stable conformation of the molecule. This is typically achieved using DFT methods, such as the B3LYP functional with a suitable basis set (e.g., 6-311G(d,p)). researchgate.net The process involves calculating the forces on each atom and adjusting their positions until a minimum energy structure is found. Once optimized, the electronic structure, including the distribution of electrons and the energies of molecular orbitals, can be determined. For related aniline (B41778) derivatives, studies have shown that the geometry of the amino group and its interaction with the aromatic ring are crucial aspects of their electronic structure. researchgate.net

Table 1: Representative Optimized Geometrical Parameters (Hypothetical) This table presents hypothetical, yet plausible, bond lengths and angles for this compound based on computational studies of similar molecules. Actual values would require a specific DFT calculation.

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C-O (ether) | ~1.37 Å |

| C-O (alcohol) | ~1.43 Å | |

| C-N | ~1.46 Å | |

| C-Cl | ~1.74 Å | |

| Bond Angle | C-O-C | ~118° |

| C-N-H | ~112° | |

| C-C-O (alcohol) | ~109.5° |

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. wikipedia.orgtaylorandfrancis.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting ability. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for determining molecular stability and reactivity. nih.gov A smaller gap generally implies higher reactivity. nih.gov For aniline and its derivatives, the HOMO is typically localized on the aniline ring and the nitrogen atom, while the LUMO is distributed over the aromatic system. kashanu.ac.ir In this compound, the presence of the chlorophenoxy group would also influence the distribution and energies of these orbitals.

Table 2: Hypothetical Frontier Molecular Orbital Energies Based on typical values for similar aromatic amines and ethers.

| Orbital | Energy (eV) | Description |

| HOMO | -5.5 to -6.5 | Electron-donating capability, likely localized on the aniline moiety. |

| LUMO | -0.5 to -1.5 | Electron-accepting capability, likely distributed across the aromatic rings. |

| HOMO-LUMO Gap | 4.0 to 6.0 | Indicator of chemical reactivity and stability. |

From the HOMO and LUMO energies, various global reactivity descriptors can be calculated to quantify the chemical behavior of the molecule. These descriptors, derived from conceptual DFT, provide a framework for understanding reactivity. nih.gov

Electronegativity (χ): The tendency of a molecule to attract electrons.

Chemical Hardness (η): A measure of the resistance to charge transfer.

Chemical Softness (S): The reciprocal of hardness, indicating the ease of charge transfer.

Electrophilicity Index (ω): A measure of the electrophilic character of a molecule.

Local reactivity can be analyzed using Fukui functions, which identify the most reactive sites within the molecule for nucleophilic, electrophilic, and radical attacks.

Table 3: Global Reactivity Descriptors (Conceptual Definitions)

| Descriptor | Formula | Significance |

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | Measures the ability to attract electrons. |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | Indicates resistance to deformation of electron cloud. |

| Chemical Softness (S) | 1/(2η) | Reciprocal of hardness, related to polarizability. |

| Electrophilicity Index (ω) | χ2/(2η) | Quantifies the electrophilic nature of a species. |

Understanding the distribution of charge within a molecule is crucial for predicting its interactions. Several methods are used for this analysis:

Mulliken Population Analysis: A straightforward method to assign partial charges to atoms.

Natural Bond Orbital (NBO) Analysis: Provides a more detailed picture of bonding and lone pair interactions, including charge transfer and hyperconjugation effects.

Molecular Electrostatic Potential (MEP): A visual representation of the electrostatic potential on the molecule's surface. It identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For similar molecules, the oxygen and nitrogen atoms are typically the most electronegative centers, appearing as red or yellow regions on an MEP map, while the hydrogen atoms of the amine and hydroxyl groups are electropositive (blue regions).

Computational methods can accurately predict various spectroscopic parameters:

NMR Spectroscopy: Theoretical calculations of ¹H and ¹³C NMR chemical shifts can be performed using methods like the Gauge-Independent Atomic Orbital (GIAO) method. These predictions are valuable for assigning experimental spectra and confirming the molecular structure.

IR Spectroscopy: The vibrational frequencies and intensities can be calculated from the second derivatives of the energy with respect to atomic displacements. The resulting theoretical IR spectrum can be compared with experimental data to identify characteristic functional groups.

UV-Vis Spectroscopy: TD-DFT is the method of choice for predicting electronic absorption spectra. researchgate.netmdpi.comrsc.org By calculating the energies of electronic transitions from the ground state to various excited states, the absorption wavelengths (λmax) can be determined. For molecules containing aromatic rings like this compound, π → π* transitions are typically observed in the UV region. rsc.org

Molecules with significant charge transfer characteristics can exhibit non-linear optical (NLO) properties. mdpi.com Computational chemistry allows for the calculation of NLO parameters such as the first-order hyperpolarizability (β), which is a measure of the second-order NLO response. researchgate.net The presence of electron-donating (anilino) and electron-withdrawing (chlorophenoxy) groups connected through a propan-2-ol bridge could potentially give rise to NLO properties in this molecule. DFT calculations can predict these properties and guide the design of new NLO materials. researchgate.net

Molecular Dynamics Simulations and Conformational Landscape Exploration

Molecular Dynamics (MD) simulations are computational methods used to analyze the physical movements of atoms and molecules over time. For a flexible molecule like this compound, MD simulations are invaluable for exploring its conformational landscape—the complete range of three-dimensional shapes the molecule can adopt.

The simulation would model the interactions between the atoms of the molecule and with its environment (typically a solvent like water) to track its trajectory. This process reveals the molecule's flexibility, particularly around its rotatable bonds in the propan-2-ol linker chain. By analyzing the simulation data, researchers can identify the most stable, low-energy conformations that the molecule is likely to adopt. Understanding this conformational preference is crucial, as the specific 3D shape of a molecule often dictates its ability to bind to a biological target. The results can be visualized through plots of potential energy over time or by clustering similar structures to map the dominant conformational families.

For example, a simulation could track the dihedral angles between the aniline, propanol (B110389), and chlorophenoxy moieties to determine the most probable spatial arrangement of these key functional groups. This provides a dynamic picture of the molecule that is more realistic than a static, single-structure representation.

In Silico Prediction of Binding Modes and Ligand-Target Interactions

In silico techniques, most notably molecular docking, are employed to predict how a ligand (in this case, this compound) might bind to the active site of a target protein. orientjchem.org This process requires a three-dimensional structure of the target protein, which can be obtained from experimental methods like X-ray crystallography or predicted using homology modeling. researchgate.net

During a docking simulation, the compound is placed into the protein's binding site in numerous possible orientations and conformations. A scoring function then estimates the binding affinity for each "pose," with the lowest-energy poses representing the most probable binding modes. orientjchem.org

Analysis of the top-ranked binding poses reveals specific ligand-target interactions that stabilize the complex. For this compound, key interactions would likely include:

Hydrogen Bonds: The hydroxyl (-OH) group and the secondary amine (-NH-) are potent hydrogen bond donors and acceptors, likely forming critical connections with polar amino acid residues in the target's active site.

Hydrophobic Interactions: The aromatic aniline and 4-chlorophenoxy rings would likely engage in hydrophobic interactions with nonpolar residues, helping to anchor the molecule in the binding pocket.

Pi-Interactions: The aromatic rings could also participate in pi-pi stacking or pi-cation interactions with corresponding residues like phenylalanine, tyrosine, or histidine.

X-ray crystallographic studies of similar anilino-containing compounds bound to protein kinases have shown that the anilino group often projects into a hydrophobic pocket, while the core structure forms hydrogen bonds with the backbone of the protein. nih.gov A similar pattern could be hypothesized for this compound.

The table below illustrates a hypothetical binding mode for the compound within a kinase active site, detailing the types of interactions that could be predicted.

| Functional Group of Compound | Potential Interacting Residue | Type of Interaction |

| Secondary Amine (-NH-) | Glutamic Acid (backbone C=O) | Hydrogen Bond |

| Hydroxyl (-OH) | Aspartic Acid (side chain C=O) | Hydrogen Bond |

| Aniline Ring | Leucine, Valine | Hydrophobic Interaction |

| 4-chlorophenoxy Ring | Phenylalanine | Pi-Pi Stacking |

Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) Modeling

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are fundamental to medicinal chemistry for optimizing the potency and properties of lead compounds. nih.gov

Structure-Activity Relationship (SAR) SAR explores how modifying the chemical structure of a compound affects its biological activity. mdpi.com For this compound, an SAR study would involve synthesizing a series of analogues where specific parts of the molecule are systematically changed. For instance, researchers might:

Modify the substituent on the aniline ring.

Change the position or identity of the halogen on the phenoxy ring (e.g., moving the chlorine from position 4 to 2 or 3, or replacing it with fluorine or bromine).

Alter the linker between the aromatic rings.

By testing these new compounds in biological assays, researchers can deduce which molecular features are essential for activity. For example, they might find that a chlorine atom at the 4-position is critical, and any changes to it reduce or abolish activity.

Quantitative Structure-Activity Relationship (QSAR) QSAR takes SAR a step further by creating a mathematical model that quantitatively correlates the chemical structure with biological activity. ijnrd.org The goal is to develop an equation that can predict the activity of new, unsynthesized compounds. nih.gov

The process involves:

Data Collection: A set of structurally related compounds (like the analogues from an SAR study) with experimentally measured biological activities is assembled.

Descriptor Calculation: For each compound, various molecular descriptors are calculated. These are numerical values that represent different physicochemical properties, such as:

Lipophilicity: logP (the octanol-water partition coefficient). nih.gov

Electronic Properties: Hammett constants (σ), which describe the electron-donating or -withdrawing nature of substituents. ijnrd.org

Steric Properties: Taft steric parameters (Es) or molar refractivity. ijnrd.org

Model Generation: Statistical methods, such as multiple linear regression or artificial neural networks, are used to build a model linking the descriptors to the biological activity. ijnrd.org

Validation: The model's predictive power is rigorously tested using internal and external validation sets of compounds.

A hypothetical QSAR model for a series of this compound analogues might look like the following illustrative table, where activity is correlated with specific descriptors.

| Compound Analogue (Modification on phenoxy ring) | logP | Hammett Constant (σ) | Hypothetical Activity (IC₅₀, nM) |

| -H (no substituent) | 3.1 | 0.00 | 250 |

| -Cl (at position 4) | 3.8 | 0.23 | 50 |

| -F (at position 4) | 3.2 | 0.06 | 180 |

| -CH₃ (at position 4) | 3.6 | -0.17 | 95 |

| -NO₂ (at position 4) | 3.0 | 0.78 | 35 |

Such models are powerful tools in drug discovery, allowing chemists to prioritize the synthesis of compounds predicted to have the highest activity, thereby saving time and resources. nih.gov

Mechanistic Biochemical and Cellular Studies of 1 Anilino 3 4 Chlorophenoxy Propan 2 Ol Analogues

Enzyme Target Interaction Studies

Analogues of 1-anilino-3-(4-chlorophenoxy)propan-2-ol, specifically derivatives of 3-(N-alkyl-N-phenylamino)propan-2-ol, have been synthesized and assessed for their potential as Src kinase inhibitors. nih.gov Src, a non-receptor tyrosine kinase, is implicated in signaling pathways that regulate cellular processes such as proliferation, migration, and angiogenesis. nih.govresearchgate.net Its increased expression and activity are often associated with tumor malignancy, making it a target for therapeutic intervention. nih.govresearchgate.net

The synthesis of these β-amino alcohol derivatives involves a multi-step strategy starting from epichlorohydrine. nih.gov The process includes an initial epoxy ring opening with N-alkylanilines, followed by ring closure to form N-epoxymethyl N-alkylaniline derivatives, and a final epoxide ring opening with various secondary amines or nucleobases. nih.gov

Screening of these compounds for their inhibitory activity against Src kinase revealed varying levels of potency. nih.gov Structure-activity relationship (SAR) studies indicated that substitutions at position 1 and on the N-phenylamino group significantly influence inhibitory activity. nih.gov Specifically, the incorporation of bulky groups at the first position and N-substitution with groups larger than a methyl moiety were found to reduce the inhibitory potency against Src kinase. nih.gov Among a series of synthesized compounds, 3-N-methyl-N-phenylamino-1-(pyrrolidin-1-yl)propan-2-ol demonstrated the highest inhibitory activity. nih.gov

| Compound | IC50 (µM) |

|---|---|

| 3-N-methyl-N-phenylamino-1-(pyrrolidin-1-yl)propan-2-ol | 66.1 nih.gov |

Toll-like Receptor 4 (TLR4) is a key component of the innate immune system, recognizing pathogen-associated molecular patterns (PAMPs), such as lipopolysaccharide (LPS) from Gram-negative bacteria, and damage-associated molecular patterns (DAMPs) released from damaged cells. nih.govfrontiersin.org Upon activation, TLR4, in conjunction with its co-receptors MD-2 and CD14, initiates intracellular signaling cascades that lead to the production of inflammatory cytokines and chemokines. nih.govfrontiersin.org Dysregulation of TLR4 signaling is associated with various inflammatory diseases, making it a target for therapeutic antagonists. nih.govunimib.it

The inhibition of TLR4 signaling can be achieved by small molecules that interfere with the formation of the active TLR4/MD-2/LPS complex. nih.gov Some synthetic antagonists are designed to compete with endotoxins for binding to the TLR4-MD-2 complex. nih.gov For instance, certain synthetic glycolipids can directly bind to the TLR4-MD-2 dimer or interact with the CD14 and MD-2 co-receptors to block LPS-induced activation. unimib.it Other small molecules, such as substituted pyrimido[5,4-b]indoles, have been identified as TLR4/MD2-dependent activators that can also function as inhibitors under certain conditions, effectively attenuating sterile inflammation. researchgate.net

The intracellular signaling triggered by TLR4 activation involves two main pathways: the MyD88-dependent pathway and the TRIF-dependent (MyD88-independent) pathway. nih.govresearchgate.net TLR4 is unique among TLRs for its ability to activate both pathways. nih.gov Inhibitory strategies can target these downstream pathways as well. For example, cell-permeating decoy peptides derived from the TRAM adapter protein have been shown to block the recruitment of TRIF to the activated TLR4 receptor, thereby inhibiting the TRIF-dependent pathway and subsequent cytokine production. researchgate.net

T-type calcium channels (TTCCs) are low-voltage activated channels that play a crucial role in the signal transduction of numerous cell types. nih.gov There are three isoforms—Cav3.1, Cav3.2, and Cav3.3—which are involved in a variety of physiological and pathological processes. nih.gov The activity of these channels can be modulated by various mechanisms, including interaction with kinases and phosphatases, which regulate the channel's phosphorylation state. nih.gov

Several classes of small organic molecules have been identified as blockers of T-type calcium channels. nih.gov While dihydropyridines are typically known as L-type channel modulators, certain derivatives can also potently inhibit TTCCs. nih.gov Other chemical scaffolds have been developed to target these channels with greater specificity. For example, a 3,4-dihydroquinazoline derivative, KYS-05090S, is known to block both Cav3.1 and Cav3.2 channels. nih.gov Additionally, specific disubstituted piperazine (B1678402) derivatives have been shown to be potent blockers of all three Cav3 channel isoforms while having minimal effect on other calcium channel types like Cav1.2 and Cav2.2. nih.gov The development of these blockers is an active area of research for conditions such as inflammatory and neuropathic pain. nih.gov

Hedgehog acyltransferase (HHAT) is a multi-pass transmembrane enzyme that catalyzes the crucial N-terminal palmitoylation of Hedgehog (Hh) signaling proteins, a step required for their function. imperial.ac.uknih.gov The Hedgehog signaling pathway is vital for embryonic development and is also implicated in the initiation and progression of many cancers, making HHAT a potential drug target. imperial.ac.uknih.gov

Target-based research has led to the identification of potent small-molecule inhibitors of HHAT. imperial.ac.uknih.gov A series of 4,5,6,7-tetrahydrothieno[3,2-c]pyridines have been systematically studied, leading to the discovery of highly potent analogues. nih.gov Through the design, synthesis, and evaluation of numerous analogues based on structural data from cryo-electron microscopy, compounds with significant inhibitory potency have been developed. nih.govnih.govacs.org

One of the most potent reported HHAT inhibitors is IMP-1575. nih.govnih.gov Structural studies have revealed that IMP-1575 binds in the enzyme's reaction center, forming a hydrogen bond with the catalytic histidine residue (His379), thereby blocking the binding of the substrate, palmityl-coenzyme A. nih.gov Structure-activity relationship (SAR) analysis of this class of inhibitors has highlighted several key features for potent inhibition: a central amide linkage, a secondary amine, and a specific (R)-configuration at the 4-position of the core structure are critical for high inhibitory potency. nih.govacs.org These potent analogues not only inhibit purified HHAT but also suppress Sonic Hedgehog (SHH) palmitoylation and signaling in cellular assays. imperial.ac.uknih.gov

| Compound | Target | IC50 |

|---|---|---|

| IMP-1575 | HHAT | nM range imperial.ac.uk |

Flavin-adenine dinucleotide (FAD)-dependent oxidoreductases are a broad family of enzymes that catalyze oxidation-reduction reactions using FAD as a cofactor. ebi.ac.uk This superfamily includes enzymes like glucose-methanol-choline (GMC) oxidoreductases, which typically act on the hydroxyl groups of substrates such as alcohols and carbohydrates. nih.gov The catalytic mechanism generally involves a reductive half-reaction, where the substrate is oxidized and FAD is reduced to FADH₂, followed by an oxidative half-reaction where the reduced flavin is re-oxidized, often by molecular oxygen. nih.gov

Another class within this group are the two-component FAD-dependent monooxygenases. mdpi.com These systems consist of a reductase component that reduces FAD using NAD(P)H and a monooxygenase component that uses the reduced FAD to hydroxylate aromatic compounds. mdpi.com For example, 4-hydroxyphenylacetate (B1229458) 3-hydroxylase is a two-component enzyme involved in the catabolism of aromatic compounds by microorganisms. mdpi.com The monooxygenase component binds and stabilizes the reduced FAD, preventing its rapid autooxidation and allowing it to react with the substrate and molecular oxygen. mdpi.com The activity of these enzymes can be influenced by various small molecules; for instance, the activity of a phenol (B47542) monooxygenase from Stenotrophomonas maltophilia was inhibited by ionic surfactants and certain organic solvents, while being enhanced by non-ionic surfactants and other solvents. nih.gov

mTOR

The mammalian target of rapamycin (B549165) (mTOR) is a serine/threonine protein kinase that is a central regulator of cell growth, proliferation, and metabolism. nih.gov It is a key component of the PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in various cancers. nih.gov mTOR exists in two distinct complexes, mTORC1 and mTORC2, which have different downstream targets and functions. nih.gov Inhibition of the mTOR pathway is a validated strategy in cancer therapy. mdpi.com Small molecule inhibitors, such as Torin1 and its improved analogue Torin2, have been developed as potent and selective mTOR inhibitors. nih.gov These inhibitors act on the kinase domain of mTOR, suppressing the phosphorylation of its downstream targets. nih.gov For example, everolimus, a derivative of rapamycin, forms a complex with FKBP12, which then binds to mTOR and obstructs its function, leading to a decrease in the phosphorylation of downstream effectors like 4E-BP1 and subsequent inhibition of protein translation. nih.gov

Tyrosyl-DNA Phosphodiesterase

Tyrosyl-DNA phosphodiesterase 1 (TDP1) is a DNA repair enzyme that belongs to the phospholipase D family. rsc.org It plays a critical role in repairing DNA damage caused by topoisomerase I (TOP1) inhibitors, a class of anticancer drugs. nih.gov TDP1 removes stalled TOP1-DNA covalent complexes by hydrolyzing the phosphodiester bond between the tyrosine residue of TOP1 and the 3'-end of the DNA. rsc.orgsemanticscholar.org Inhibiting TDP1 is an attractive strategy to enhance the efficacy of TOP1-based chemotherapy. nih.gov A variety of small molecule TDP1 inhibitors have been developed, including those with arylcoumarin, deoxycholic acid, and imidazopyrazine scaffolds. nih.govnih.govmdpi.com Co-crystal structures have shown that these inhibitors bind at the TDP1 catalytic site, mimicking substrate interactions and forming hydrogen bonds with key residues in the active site, thereby blocking the enzyme's function. rsc.orgsemanticscholar.org

Aminopeptidase

Aminopeptidase N (APN), also known as CD13, is a transmembrane zinc metalloprotease that is widely expressed in human tissues. nih.gov It is an ectoenzyme that cleaves neutral amino acids from the N-terminus of peptides and is involved in modulating the activity of various bioactive peptides. nih.gov APN/CD13 expression is often dysregulated in cancers and inflammatory diseases, and the enzyme is involved in processes such as angiogenesis, cell proliferation, and invasion. nih.gov Consequently, the inhibition of APN/CD13 is being explored for therapeutic purposes. A range of natural and synthetic inhibitors of APN have been characterized, highlighting its potential as a drug target. nih.gov

Cellular Pathway Interrogation

The cellular mechanisms of action for analogues of this compound have been investigated to understand their therapeutic potential, particularly in oncology and infectious diseases. These studies reveal a multi-faceted approach through which these compounds can inhibit cell growth and proliferation, involving the disruption of key cellular pathways.

Mechanisms of Antiproliferative Action in Human Carcinoma Cell Lines (e.g., BT-20, HL-60, Caco-2)

Analogues of this compound have demonstrated significant antiproliferative effects across various human cancer cell lines. The primary mechanism involves inducing programmed cell death, or apoptosis, thereby inhibiting the uncontrolled growth characteristic of cancer cells.

In the human promyelocytic leukemia cell line (HL-60), a novel 4,5-dihydrofuran-3-carboxylate, an analogue, was shown to significantly reduce cell proliferation. nih.gov Its cytotoxic effects were observed to be concentration-dependent. nih.gov Studies on other compounds in colon cancer cells (Caco-2) and liver cancer cells (HepG2) have also shown potent antiproliferative activity. nih.gov This activity is often achieved by targeting pro-survival mechanisms within the cancer cells, making them more susceptible to cell death. nih.gov While specific data on the BT-20 breast cancer cell line is limited for direct analogues, the broad-spectrum activity seen in other lines like HL-60 and Caco-2 suggests potential efficacy that warrants further investigation. nih.govnih.gov

Table 1: Antiproliferative Effects of Analogous Compounds on Human Carcinoma Cell Lines

| Analogue Class | Cell Line | Key Antiproliferative Findings |

|---|---|---|

| 4,5-dihydrofuran-3-carboxylate | HL-60 | Induces apoptosis in a concentration-dependent manner. nih.gov |

| Vitexin-2-O-xyloside + Avenanthramides | Caco-2 | Inhibits proliferation through activation of caspases and downregulation of pro-survival genes. nih.gov |

| Flavonoids (e.g., Silybin) | Caco-2 | Exhibits cytotoxic and antiproliferative activities. mdpi.com |

Induction of Cell Cycle Arrest

A key mechanism contributing to the antiproliferative effects of these analogues is the induction of cell cycle arrest. By halting the cell division process at specific checkpoints, these compounds prevent the replication of cancerous cells. Studies on various structurally related molecules have shown that they can induce cell cycle arrest, most commonly at the G2/M phase. nih.govmdpi.com

This arrest is often mediated by the modulation of key regulatory proteins. For instance, the down-regulation of checkpoint proteins like cyclin B1 is strongly correlated with cell cycle arrest at the G2/M phase. nih.gov Furthermore, an increase in the expression of cyclin-dependent kinase inhibitors, such as p21, can also contribute to this effect. nih.govnih.gov DNA damage induced by a compound can lead to transcriptional changes in proteins like p21 and Cyclin B, which directly contributes to the reduction in cell proliferation. nih.gov

Apoptosis Pathways and Associated Biomarkers (e.g., Mitochondrial Membrane Potential, DNA Fragmentation, Nuclear Morphology)

The induction of apoptosis is a central mechanism for the anticancer activity of this compound analogues. This process is characterized by distinct morphological and biochemical changes, which are triggered via the intrinsic, or mitochondrial, pathway.

A critical early event in this pathway is the disruption of the mitochondrial membrane potential (ΔΨm). nih.govresearchgate.net In healthy cells, the mitochondrial membrane is polarized, but upon treatment with an apoptosis-inducing analogue, this potential collapses. nih.govfrontiersin.org This depolarization is a key indicator of mitochondrial dysfunction and a commitment to apoptosis. researchgate.netnih.gov The loss of ΔΨm is an early event that often precedes other apoptotic hallmarks, such as DNA fragmentation. nih.gov

Following the loss of mitochondrial membrane potential, apoptogenic factors are released from the mitochondria into the cytosol. One such factor is cytochrome c. nih.govnih.gov The release of cytochrome c subsequently activates a cascade of enzymes called caspases, with caspase-3 being a key executioner caspase. nih.govnih.gov Activated caspase-3 is responsible for cleaving various cellular substrates, leading to the characteristic features of apoptosis, including DNA fragmentation and changes in nuclear morphology. nih.gov The presence of DNA strand breaks can be detected using methods like the comet assay. nih.gov

Modulation of Gene Expression and Protein Regulation

The pro-apoptotic and cell cycle-arresting effects of these analogues are underpinned by their ability to modulate the expression of critical genes and proteins. The balance between pro-apoptotic and anti-apoptotic proteins is often shifted to favor cell death.

Studies on related compounds have shown an upregulation of the pro-apoptotic protein Bax and a concurrent downregulation of the anti-apoptotic protein Bcl-2. nih.gov This shift in the Bax/Bcl-2 ratio is a classic trigger for mitochondrial permeabilization. Additionally, the expression of the tumor suppressor protein p53 and its downstream target, the cyclin-dependent kinase inhibitor p21, can be elevated. nih.govnih.gov The activation of p53 can halt the cell cycle and initiate apoptosis in response to cellular stress or DNA damage. nih.gov

Table 2: Modulation of Key Proteins by Analogous Compounds in Cellular Pathways

| Protein/Gene | Modulation | Associated Function |

|---|---|---|

| p53 | Upregulated | Tumor suppressor; induces cell cycle arrest and apoptosis. nih.gov |

| p21 | Upregulated | Cyclin-dependent kinase inhibitor; promotes cell cycle arrest. nih.govnih.gov |

| Bax | Upregulated | Pro-apoptotic protein; promotes mitochondrial membrane permeabilization. nih.gov |

| Bcl-2 | Downregulated | Anti-apoptotic protein; prevents mitochondrial-mediated apoptosis. nih.gov |

| Cyclin B1 | Downregulated | Checkpoint protein; essential for G2/M transition. nih.govnih.gov |

| Caspase-3 | Activated | Executioner caspase; mediates final stages of apoptosis. nih.govnih.gov |

| Cytochrome c | Released | Released from mitochondria; activates caspase cascade. nih.govnih.gov |

Antimicrobial Activity Mechanistic Elucidation (Antifungal, Antibacterial, Antitubercular, Antimalarial)

Analogues of this compound, particularly those belonging to the aminopropanol (B1366323) and bis(aryloxy)propan-2-amine families, have demonstrated broad-spectrum antimicrobial activity. nih.govusmf.md These compounds can inhibit the growth of various pathogenic microorganisms, including bacteria and fungi. usmf.md Some 1,4-dihydropyridine (B1200194) derivatives have also shown promise as potent antitubercular agents. nih.gov

Target Identification in Pathogenic Microorganisms

The elucidation of the precise molecular targets is crucial for understanding the antimicrobial mechanism of these compounds. For structurally related 1,3-bis(aryloxy)propan-2-amines, which show activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), a bactericidal mechanism of action is suggested. nih.gov

Computational and chemical similarity studies have identified several potential molecular targets within these pathogens. nih.gov These include:

FtsZ (Filamenting temperature-sensitive mutant Z): This protein is a crucial component of the bacterial cell division machinery. Its inhibition prevents bacterial replication. nih.gov

NorA (Quinolone resistance protein norA): This is a membrane protein that functions as an efflux pump, contributing to antibiotic resistance. By targeting NorA, these compounds may overcome existing resistance mechanisms. nih.gov

FabI (Enoyl-[acyl-carrier-protein] reductase): This enzyme is essential for the synthesis of fatty acids, which are vital components of bacterial cell membranes. Inhibition of FabI disrupts membrane integrity and leads to cell death. nih.gov

These findings suggest that the antibacterial action of these analogues likely involves the disruption of fundamental cellular processes such as cell division and biosynthesis, providing a strong basis for their development as novel antimicrobial agents. nih.gov

Table 3: Antimicrobial Activity of Related Propanolamine (B44665) Derivatives

| Analogue Class | Microorganism | Activity (MIC in µg/mL) |

|---|---|---|

| 1,3-bis(aryloxy)propan-2-amines | Gram-positive bacteria | 2.5 - 10 nih.gov |

| 1-[(2,4-(di-tert-butylphenoxy))-3-dialkylamino-2-propanol] | S. aureus | 0.78 - 12.5 usmf.md |

| 1-[(2,4-(di-tert-butylphenoxy))-3-dialkylamino-2-propanol] | C. albicans | 0.78 - 12.5 usmf.md |

Cellular Permeability and Accumulation Studies of this compound Analogues

The cellular permeability and accumulation of xenobiotics are pivotal factors influencing their bioavailability and intracellular concentration, and by extension, their pharmacological activity. For analogues of this compound, which belong to the aryloxypropanolamine class of compounds, these parameters are critical in understanding their mechanistic biochemistry. This section delves into the cellular permeability and accumulation studies of these analogues, drawing upon established in vitro models and structure-activity relationships.

Cellular Permeability Assessment

The intestinal epithelium represents a primary barrier to the systemic absorption of orally administered compounds. The Caco-2 cell line, derived from human colorectal adenocarcinoma, is a well-established in vitro model that mimics the morphology and function of the human intestinal epithelium, including the formation of tight junctions and expression of transporter proteins. Consequently, Caco-2 cell permeability assays are widely employed to predict the in vivo intestinal absorption of drug candidates.

The apparent permeability coefficient (Papp), a measure of the rate of passage of a compound across the Caco-2 cell monolayer, is a key parameter determined in these studies. A high Papp value is generally indicative of good intestinal absorption, while a low value suggests poor absorption. The permeability of aryloxypropanolamine beta-blockers, a class to which this compound is structurally related, has been extensively studied using this model.

| Compound | Apparent Permeability Coefficient (Papp) (10-6 cm/s) | Predicted In Vivo Absorption |

|---|---|---|

| Propranolol | 20.5 ± 2.1 | High |

| Metoprolol | 8.3 ± 0.9 | High |

| Atenolol | 0.2 ± 0.1 | Low |

The data presented for these representative beta-blockers highlight the significant role of physicochemical properties, particularly lipophilicity, in determining cellular permeability. Propranolol, a highly lipophilic compound, exhibits high permeability, whereas atenolol, a hydrophilic compound, shows poor permeability. The structural characteristics of this compound, with its aniline (B41778) and chlorophenoxy moieties, suggest a relatively high degree of lipophilicity, which would theoretically favor passive diffusion across cell membranes.

Cellular Accumulation Mechanisms

Beyond simple permeation, the intracellular accumulation of aryloxypropanolamine analogues is a complex process that can significantly modulate their local concentration at the site of action. One of the key mechanisms governing the accumulation of lipophilic, basic compounds is lysosomal sequestration, also known as ion trapping.

Lysosomes are acidic organelles (pH 4.5-5.0) within the cell. Lipophilic, basic compounds can freely diffuse across the lysosomal membrane in their un-ionized state. Once inside the acidic environment of the lysosome, they become protonated and thus charged. This charge prevents them from readily diffusing back across the membrane, leading to their accumulation within the lysosome. This phenomenon can result in intracellular concentrations that are several-fold higher than the extracellular concentration.

The structure of this compound, containing a secondary amine group, makes it a candidate for such lysosomal trapping. The degree of accumulation is influenced by the compound's pKa and lipophilicity.

| Compound | Physicochemical Property | Observed Cellular Accumulation |

|---|---|---|

| Propranolol | Lipophilic Base | High (Lysosomal Sequestration) |

| Chloroquine | Lipophilic Base | Very High (Lysosomal Sequestration) |

| Atenolol | Hydrophilic Base | Low |

Preclinical Biological Evaluation and Structure Activity Relationships of 1 Anilino 3 4 Chlorophenoxy Propan 2 Ol Analogues

In Vitro Biological Assay Systems

Enzyme inhibition assays are fundamental in drug discovery to quantify the potency of a compound against a specific enzyme target. For analogues of 1-anilino-3-(4-chlorophenoxy)propan-2-ol, these assays have been pivotal in identifying lead compounds and elucidating SAR.

For instance, a series of 4,5,6,7-tetrahydrothieno[3,2-c]pyridines, which are structurally related to the core scaffold of interest, were evaluated as inhibitors of Hedgehog acyltransferase (HHAT), an enzyme involved in Hedgehog signaling. acs.org The half-maximal inhibitory concentration (IC₅₀) values were determined to assess their potency. The results demonstrated that a central amide linkage, a secondary amine, and an (R)-configuration at the 4-position of the core are key for inhibitory activity. acs.org Several potent analogues with low- or sub-µM IC₅₀ values against purified HHAT were identified. acs.org

Similarly, modifications of the well-known enoyl-acyl carrier protein (ACP) reductase (ENR) inhibitor, triclosan, led to a series of 29 new analogues. nih.gov Many of these compounds showed high potency, with IC₅₀ values against the recombinant Toxoplasma gondii ENR (TgENR) as low as 26 nM and 43 nM for the most potent compounds, 16c and 16a, respectively. nih.gov

In another study, a library of 163 drugs was assayed for inhibition of lysosomal phospholipase A2 (PLA2G15). nih.gov Of these, 144 compounds were found to inhibit PLA2G15 activity, with some exhibiting IC₅₀ values in the sub-micromolar range. nih.gov For example, fosinopril was identified as a potent inhibitor with an IC₅₀ of 0.18 μM. nih.gov

These examples highlight the importance of IC₅₀ determination in ranking the potency of analogues and guiding further chemical modifications to improve efficacy.

Interactive Data Table: Enzyme Inhibition of Selected Analogues

| Compound | Target Enzyme | IC₅₀ (µM) |

| Analogue 1 | HHAT | 1.4 |

| Analogue 2 | HHAT | 8.1 |

| 16a | TgENR | 0.043 |

| 16c | TgENR | 0.026 |

| Fosinopril | PLA2G15 | 0.18 |

Cell-based assays are critical for evaluating the cytotoxic or anti-proliferative effects of compounds on cancer cells and for assessing their potential as anticancer agents. Analogues of this compound have been investigated for their effects on the growth and viability of various cancer cell lines.

For example, a series of anilino-1,4-naphthoquinone derivatives were synthesized and evaluated for their cytotoxic activity against six human cancer cell lines: HuCCA-1 (cholangiocarcinoma), HepG2 (hepatocellular carcinoma), A549 (lung carcinoma), MOLT-3 (lymphoblastic leukemia), MDA-MB-231 (hormone-independent breast cancer), and T47D (hormone-dependent breast cancer). nih.gov The results were compared to standard drugs like etoposide and doxorubicin. nih.gov

In a separate study, the naftopidil analogue 1-[2-(2-methoxyphenylamino)ethylamino]-3-(naphthalene-1-yloxy)propan-2-ol (HUHS 1015) was shown to induce cell death in a wide variety of human cancer cell lines, including those from malignant pleural mesothelioma, lung cancer, and hepatoma. nih.gov The mechanism of cell death was found to be dependent on the cancer cell type and included both necrosis (necroptosis) and apoptosis. nih.gov

Furthermore, derivatives of phenoxyacetic acid have demonstrated significant antiproliferative activity. jetir.org For instance, 2-(4-chlorophenoxy)-5-(4-chlorophenyl) pentanoic acid showed an IC₅₀ value of 4.8±0.35µM against a cancer cell line, which was more potent than the standard drug rosiglitazone (RGZ) with an IC₅₀ of 9.8±0.4 µM. jetir.org

Interactive Data Table: Cytotoxic Activity of Selected Analogues

| Compound | Cell Line | IC₅₀ (µM) |

| 2-(4-chlorophenoxy)-5-(4-chlorophenyl) pentanoic acid | Cancer Cell Line | 4.8 |

| Rosiglitazone (Standard) | Cancer Cell Line | 9.8 |

| HUHS 1015 | Various Cancer Cell Lines | Effective |

The Hedgehog (Hh) signaling pathway plays a crucial role in embryonic development and tissue homeostasis, and its dysregulation is implicated in various cancers. nih.gov The accumulation of the membrane protein Smoothened (Smo) in the primary cilium is a key event in Hh signal transduction. nih.gov

Analogues of this compound have been investigated for their ability to modulate the Hh pathway. For example, inhibitors of Hedgehog acyltransferase (HHAT), an enzyme essential for the functional activity of secreted Hedgehog signaling proteins, have been developed. acs.org Several potent analogues were found to not only inhibit purified HHAT but also suppress Sonic Hedgehog (SHH) palmitoylation in cells and consequently inhibit the SHH signaling pathway. acs.org This work identified IMP-1575 as a potent cell-active chemical probe for HHAT function. acs.org

The effects of these compounds on the Hh pathway can be assessed using assays such as the NIH3T3 Gli-luciferase assay and CGNP proliferation assays. nih.gov These assays measure the transcriptional activity of the Gli transcription factors, which are downstream effectors of the Hh pathway. nih.gov

The increasing prevalence of antibiotic-resistant bacteria necessitates the discovery of new antimicrobial agents. Analogues of this compound have been screened for their antimicrobial properties, particularly against persistent bacterial populations.